2-(4-Fluorophenoxy)-5-nitrobenzaldehyde
Overview
Description
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C13H8FNO4 It is characterized by the presence of a fluorophenoxy group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Fluorophenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
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Reduction:
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
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Substitution:
Reagents: Halogenating agents (e.g., Chlorine, Bromine)
Conditions: Room temperature, solvent (e.g., Dichloromethane)
Product: Halogenated derivatives of this compound
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, Nucleophiles (e.g., Ammonia, Amines)
Major Products Formed
Reduction: 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
Substitution: Halogenated derivatives, Amino derivatives
Scientific Research Applications
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde has a wide range of applications in scientific research, including:
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Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
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Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules.
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Medicine:
- Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
- Evaluated for its antimicrobial and anticancer properties.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)benzaldehyde
- 4-(2-Fluorophenoxy)benzaldehyde
- 2-(4-Fluorophenoxy)-5-aminobenzaldehyde
Uniqueness
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is unique due to the presence of both a fluorophenoxy group and a nitro group, which impart distinct chemical and physical properties
Biological Activity
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is a synthetic organic compound with the molecular formula CHFNO and a molecular weight of approximately 251.22 g/mol. This compound features a fluorophenoxy group and a nitro group attached to a benzaldehyde moiety, which significantly influences its chemical reactivity and biological activity. The unique structural elements of this compound position it as a candidate for various pharmacological applications, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of 4-fluorophenol with appropriate aldehydes or nitro compounds under controlled conditions. For instance, one method includes refluxing 4-fluorophenol with ethyl chloroacetate in acetone, followed by nitration to introduce the nitro group at the desired position on the benzaldehyde ring.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For example, derivatives containing nitro groups have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study demonstrated that certain nitrophenyl derivatives displayed IC values in the low micromolar range against several cancer cell lines, suggesting that the introduction of electron-withdrawing groups like nitro enhances biological potency .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Preliminary assays indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through in vitro studies measuring its ability to inhibit pro-inflammatory cytokine production. Results indicated that this compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Case Studies
- Cell Line Studies : In a recent investigation involving SH-SY5Y neuroblastoma cells, this compound was tested for its ability to inhibit N-type calcium channels. The results showed a significant reduction in calcium influx compared to control groups, suggesting its potential use in treating neuropathic pain.
- Antiprotozoal Activity : Another study focused on evaluating the antiprotozoal effects against Entamoeba histolytica and Giardia intestinalis. The compound demonstrated promising activity with IC values lower than those reported for existing treatments, indicating its potential as a new therapeutic agent against protozoan infections .
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | IC (µM) | Key Features |
---|---|---|---|
2-Fluoro-5-nitrobenzaldehyde | 27996-87-8 | 0.740 | Lacks phenoxy group |
1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7 | Not reported | Contains an ethanone moiety |
4-Fluoro-3-nitrobenzaldehyde | 1633-12-1 | Not reported | Different substitution pattern |
3-Nitro-4-fluorobenzaldehyde | 1956-64-9 | Not reported | Different position of nitro group |
2-Nitro-4-fluorobenzaldehyde | 1991-38-8 | Not reported | Different position of nitro group |
The presence of both a fluorine atom and a nitro group in the para position relative to each other distinguishes this compound from others in its class, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQHKAJESMYCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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